1,3-Dioctanoylglycerol

説明

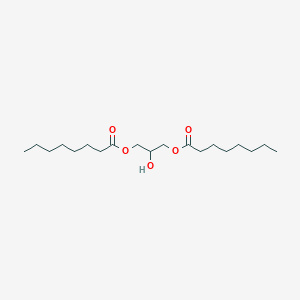

1,3-Dioctanoyl glycerol is a diacylglycerol that contains octanoic acid at the sn-1 and sn-3 positions.

1,3-dioctanoylglycerol is a 1,3-diglyceride in which both acyl groups are specified as octanoyl. It has a role as a Brassica napus metabolite and an excipient. It derives from an octanoic acid.

DG(8:0/0:0/8:0), also known as 1, 3-dicaprylin or 1, 3-dogl, belongs to the class of organic compounds known as 1, 3-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 3. DG(8:0/0:0/8:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, DG(8:0/0:0/8:0) is primarily located in the membrane (predicted from logP). DG(8:0/0:0/8:0) can be biosynthesized from octanoic acid.

作用機序

1,3-Dioctanoin, also known as 1,3-Dicapryloylglycerol or 1,3-Dioctanoylglycerol, is a diacylglycerol that contains octanoic acid at the sn-1 and sn-3 positions . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

生物活性

1,3-Dioctanoylglycerol (C8:0), also known as 1,3-dioctanoyl glycerol, is a diacylglycerol that has gained attention for its biological activity, particularly in relation to its role in cellular signaling and metabolism. This article explores the compound's biological properties, its mechanism of action, and relevant research findings.

- Chemical Formula : C19H36O5

- Molecular Weight : 344.49 g/mol

- CAS Number : 1429-66-9

- Melting Point : <4 °C

- Boiling Point : 439.9 °C (predicted) .

This compound is primarily recognized for its role in the activation of protein kinase C (PKC), a crucial enzyme in various signal transduction pathways. However, research indicates that this compound exhibits limited direct activity on PKC compared to its isomer, 1,2-dioctanoylglycerol.

Key Findings:

- PKC Activation : In studies involving human platelets, only the 1,2-isomer was effective in inducing phosphorylation of specific proteins linked to PKC activation. Conversely, this compound showed negligible effects on both PKC activation and platelet release reactions .

- Hydrophobic Interactions : The slight biological activity observed with this compound may arise from non-specific hydrophobic interactions rather than specific binding to PKC .

Comparative Biological Activity

The following table summarizes the biological activities of different isomers of dioctanoylglycerol:

| Isomer | PKC Activation | Platelet Activation | Notes |

|---|---|---|---|

| 1,2-Dioctanoylglycerol | High | Yes | Effective in activating PKC and inducing platelet reactions. |

| 2,3-Dioctanoylglycerol | Low | No | Minimal activity observed. |

| This compound | Very Low | No | Limited activity attributed to hydrophobic interactions. |

Case Studies and Research Findings

Numerous studies have investigated the biological implications of dioctanoylglycerols. Some notable findings include:

- Cell Permeability Studies : Research has demonstrated that this compound can serve as a cell-permeable lipid probe for studying triacylglycerol metabolism . This highlights its potential utility in metabolic studies.

- In Vivo Studies : In vivo experiments have shown that while 1,2-dioctanoylglycerol can be rapidly converted to phosphatidic acid within cells, this compound does not undergo similar transformations effectively . This suggests a significant difference in metabolic pathways between these isomers.

科学的研究の応用

Chemical Properties and Structure

1,3-Dioctanoylglycerol is characterized by the presence of two octanoyl (C8) fatty acid chains attached to a glycerol backbone at the sn-1 and sn-3 positions. Its chemical formula is C19H36O5, with a molecular weight of 344.5 g/mol. Unlike its isomer 1,2-dioctanoylglycerol, 1,3-DiC8 exhibits different biological activities, particularly in relation to protein kinase C (PKC) activation.

- Protein Kinase C Activation :

- Arachidonate Mobilization :

Cellular Signaling Studies

- Priming Effect : 1,3-DiC8 has been utilized as a priming agent for PLA2 activation in both platelets and neutrophils. Its effectiveness in enhancing cellular responses to stimuli like f-Met-Leu-Phe (fMLP) underscores its utility in studies of cell signaling .

- Comparative Studies : When compared to other diacylglycerols like 1,2-DiC8 and OAG (1-oleoyl-2-acetylglycerol), 1,3-DiC8 was found to be nearly as effective in priming cellular responses but less so than PMA (phorbol myristate acetate), which is a potent PKC activator .

Pharmacological Research

- Inflammation Models : The compound's ability to modulate arachidonate release positions it as a candidate for studying inflammatory processes and potential therapeutic targets in conditions like arthritis or asthma.

Case Study 1: Neutrophil Activation

In a study examining the effects of various diacylglycerols on neutrophil activation, researchers found that preincubation with 1,3-DiC8 significantly enhanced fMLP-stimulated arachidonate mobilization. This effect was attributed to mechanisms independent of PKC activation, suggesting alternative pathways for therapeutic intervention .

Case Study 2: Platelet Function

Another investigation focused on the role of 1,3-DiC8 in platelet function revealed that while it did not activate PKC directly, it still influenced PLA2 activity significantly more than other diacylglycerols. This finding highlights the compound's potential utility in understanding platelet signaling and aggregation processes .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Cellular Signaling | Modulates signaling pathways via PLA2 activation | Priming effect observed in platelets/neutrophils |

| Inflammation Research | Potential role in inflammatory response mechanisms | Enhances arachidonate mobilization |

| Pharmacological Studies | Investigates therapeutic potential for inflammatory diseases | Effective as a priming agent |

特性

IUPAC Name |

(2-hydroxy-3-octanoyloxypropyl) octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O5/c1-3-5-7-9-11-13-18(21)23-15-17(20)16-24-19(22)14-12-10-8-6-4-2/h17,20H,3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMBAVJVECSKEPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC(COC(=O)CCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40892062 | |

| Record name | 1,3-Dioctanoyl glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40892062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | DG(8:0/0:0/8:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0092900 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1429-66-9, 36354-80-0 | |

| Record name | 1,3-Dioctanoyl glycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1429-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dicapryloylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001429669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dioctanoic acid, diester with glycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036354800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dioctanoyl glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40892062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。